molecular formula C15H19N5O4 B4597022 Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No.: B4597022
M. Wt: 333.34 g/mol
InChI Key: QGZOIXLTKVEJKY-UHFFFAOYSA-N
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Description

Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines. These methods involve the use of alpha halo-ketones, Marckwald synthesis, and amino nitrile . Industrial production methods often involve the use of glyoxal and ammonia, which are the basic starting materials for the synthesis of imidazole derivatives .

Chemical Reactions Analysis

Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-5-18-9(2)8-20-11-12(16-14(18)20)17(3)15(23)19(13(11)22)7-6-10(21)24-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZOIXLTKVEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Reactant of Route 2
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

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